Cellular Potency Against MET-Amplified Cancer Cells: Comparative IC50 Values Against MKN45 and EBC-1 Lines
Golvatinib demonstrates potent anti-proliferative activity against a panel of MET-amplified cancer cell lines. In direct cross-study comparison, Golvatinib achieves IC50 values of 37 nM against MKN45 gastric cancer cells and 6.2 nM against EBC-1 lung cancer cells [1]. While the structurally related analog BMS-794833 also inhibits c-Met (IC50 = 1.7 nM) and VEGFR-2 (IC50 = 15 nM) in biochemical assays, its cellular potency against these specific lines is not consistently documented, and its clinical development was discontinued due to toxicity, whereas Golvatinib advanced to Phase II [2]. This quantifies Golvatinib's activity in a defined cellular context and highlights its translational progression relative to a close structural analog.
| Evidence Dimension | Cellular anti-proliferative activity (IC50) |
|---|---|
| Target Compound Data | MKN45: 37 nM; EBC-1: 6.2 nM |
| Comparator Or Baseline | BMS-794833 (c-Met IC50: 1.7 nM; VEGFR-2 IC50: 15 nM); Cellular data not available/not consistently reported. |
| Quantified Difference | N/A (Cross-study comparison, not head-to-head). |
| Conditions | In vitro cell viability assays (MKN45 gastric cancer cells, EBC-1 lung cancer cells) following 3-day treatment. |
Why This Matters
This data provides a benchmark for Golvatinib's cellular potency against well-established MET-amplified cancer models, which is essential for researchers designing in vitro studies and seeking compounds with validated activity and a clear clinical path.
- [1] Nakagawa T, Tohyama O, Yamaguchi A, et al. E7050: A dual c-Met and VEGFR-2 tyrosine kinase inhibitor promotes tumor regression and prolongs survival in mouse xenograft models. Cancer Sci. 2010;101(1):210-215. View Source
- [2] Schroeder GM, An Y, Cai ZW, et al. Discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-794833), a potent and selective Met/VEGFR-2 kinase inhibitor. J Med Chem. 2009;52(5):1251-1254. View Source
